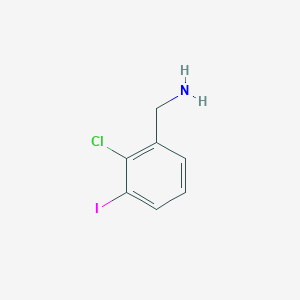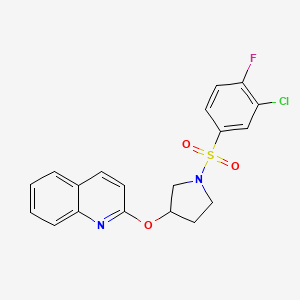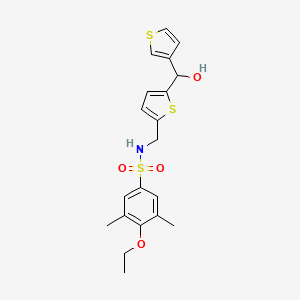![molecular formula C25H24N4O3 B2724767 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide CAS No. 689268-22-2](/img/structure/B2724767.png)
3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide, also known as DPBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPBA belongs to the class of benzamide derivatives, which have been studied for their various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The mechanism of action of 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide involves its interaction with various molecular targets in the cell. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and angiogenesis. This compound has also been shown to inhibit the entry of HIV into host cells by blocking the interaction between the virus and the host cell receptors. Additionally, this compound has been shown to inhibit the activity of certain inflammatory mediators, such as cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the cell. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. This compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF) and its receptor. In HIV-infected cells, this compound inhibits viral entry by blocking the interaction between the virus and the host cell receptors. Inflammatory mediators such as cytokines and chemokines are inhibited by this compound, leading to a reduction in inflammation.
实验室实验的优点和局限性
3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high purity and good yields. This compound is also stable under various experimental conditions, making it suitable for use in various assays. However, this compound has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the potential toxicity of this compound needs to be carefully evaluated before using it in in vivo experiments.
未来方向
There are several future directions for the study of 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide. In the field of cancer research, this compound could be further studied for its potential use in combination therapy with other anti-cancer drugs. In the field of infectious diseases, this compound could be studied for its potential use in combination therapy with other anti-viral drugs. Additionally, the potential use of this compound in the treatment of inflammatory diseases could be further explored. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity this compound with good yields. This compound has been shown to have various biochemical and physiological effects in the cell, and its mechanism of action involves its interaction with various molecular targets. While this compound has some limitations, there are several future directions for its study, which could lead to its wider use in scientific research.
合成方法
The synthesis of 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide involves the reaction of 4-(5-phenyltriazol-1-yl)aniline with 3,4-diethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of this compound. The synthesis method has been optimized to yield high purity this compound with good yields.
科学研究应用
3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of infectious diseases, this compound has been studied for its anti-viral properties against HIV and hepatitis C virus. This compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-3-31-23-15-10-19(16-24(23)32-4-2)25(30)27-20-11-13-21(14-12-20)29-22(17-26-28-29)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWYQJYMTXTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2724687.png)

![Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2724693.png)





![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2724702.png)
![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2724704.png)
![2-Methyl-1-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2724705.png)

![3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride](/img/structure/B2724707.png)